molecular formula C14H18O4 B3093468 Methyl (R)-5-benzyloxy-4-methyl-2-oxo-pentanoate CAS No. 1245644-03-4

Methyl (R)-5-benzyloxy-4-methyl-2-oxo-pentanoate

Cat. No. B3093468
CAS RN: 1245644-03-4
M. Wt: 250.29 g/mol
InChI Key: OEUPGGUBLKTRDW-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl ®-5-benzyloxy-4-methyl-2-oxo-pentanoate is a chemical compound belonging to the class of benzenemethanol esters . It exhibits selective herbicidal properties and is commonly used as a post-emergence herbicide. Upon foliar application, it is rapidly absorbed by the leaves of grassy weeds (particularly those in the Poaceae family). The compound accumulates in the plant’s meristematic tissues, inhibiting acetyl-CoA carboxylase and disrupting fatty acid synthesis, ultimately leading to weed death .


Molecular Structure Analysis

The molecular formula of Methyl ®-5-benzyloxy-4-methyl-2-oxo-pentanoate is C~8~H~10~O , with a molecular weight of approximately 122.16 g/mol . The compound’s IUPAC Standard InChI representation is: InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m0/s1 .

properties

IUPAC Name

methyl (4R)-4-methyl-2-oxo-5-phenylmethoxypentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-11(8-13(15)14(16)17-2)9-18-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUPGGUBLKTRDW-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C(=O)OC)COCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)C(=O)OC)COCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (R)-5-benzyloxy-4-methyl-2-oxo-pentanoate
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Reactant of Route 6
Methyl (R)-5-benzyloxy-4-methyl-2-oxo-pentanoate

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